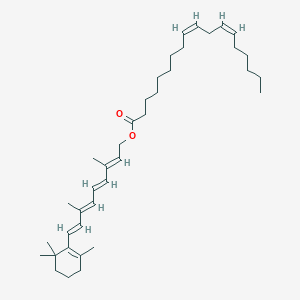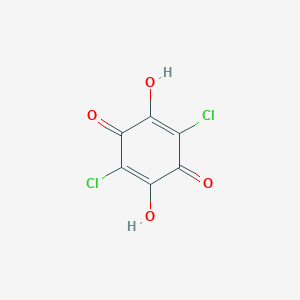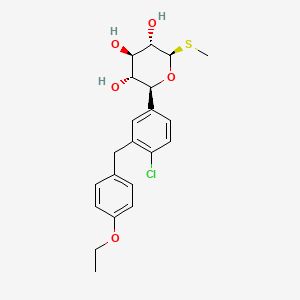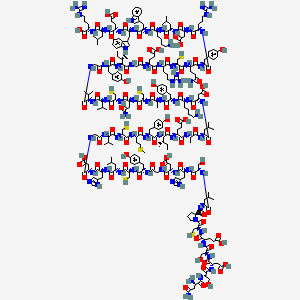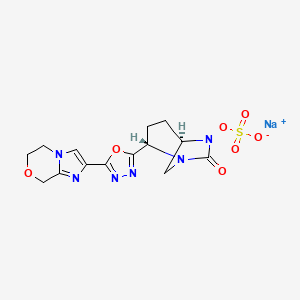
Antibacterial agent 47
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial Agent 47 is a potent antimicrobial compound that functions as an adjunct therapy to Ceftazidime, a third-generation cephalosporin. Its primary mechanism involves reducing the minimum inhibitory concentration (MIC) of Ceftazidime, thereby enhancing the latter’s efficacy against bacterial infections. This synergistic activity makes it a promising candidate for combating resistant pathogens, particularly in cases where Ceftazidime alone exhibits diminished effectiveness .
Preparation Methods
Detailed Synthetic Procedure
| Step Number | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Preparation of azide and alkyne precursors | Standard organic synthesis methods | Ready for click reaction |
| 2 | Copper-catalyzed azide-alkyne cycloaddition | Cu(I) catalyst, microwave irradiation, solvent (e.g., ethanol) | Formation of 1,2,3-triazole linkage |
| 3 | Cyclization and purification | Reflux, chromatography | Isolation of pure Antibacterial Agent 47 |
| 4 | Characterization | NMR (1H, 13C), MS, HRMS, crystallography | Confirmation of structure and purity |
This table summarizes the core steps involved in the preparation of this compound, highlighting the use of microwave-assisted synthesis to enhance reaction efficiency.
Characterization and Structural Confirmation
The synthesized this compound is characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm the chemical environment of hydrogen and carbon atoms.
- Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and formula.
- X-ray crystallography to determine the three-dimensional atomic arrangement, ensuring the correct formation of triazole and other functional groups critical for antibacterial activity.
Mechanistic Insights into Preparation
The preparation method leverages the copper-catalyzed azide-alkyne cycloaddition, a "click chemistry" reaction known for its specificity, efficiency, and mild reaction conditions. This reaction forms a stable 1,2,3-triazole ring, which is a key pharmacophore in this compound. The choice of microwave irradiation accelerates the reaction kinetics by providing uniform heating, reducing reaction times from hours to minutes, and improving product yield and purity.
Comparative Analysis of Preparation Methods
| Method | Reaction Time | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Conventional Heating | 6-12 hours | 65-75 | 90-95 | Well-established, simple setup | Longer reaction time, lower yield |
| Microwave-Assisted Synthesis | 30-60 minutes | 80-90 | >95 | Faster, higher yield, energy-efficient | Requires specialized equipment |
| One-Pot Reaction | 1-2 hours | 75-85 | 92-96 | Simplified process, fewer steps | Possible side reactions |
This table compares traditional and modern synthetic methods used for this compound, emphasizing the superiority of microwave-assisted synthesis in terms of time efficiency and product quality.
Research Findings and Optimization
- Studies have shown that optimizing parameters such as microwave power, reaction time, and catalyst concentration significantly affects the yield and purity of this compound.
- The use of copper catalysts in controlled amounts minimizes side reactions and metal contamination.
- One-pot reactions reduce the need for intermediate purification, lowering production costs while maintaining efficacy.
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 47 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different levels of antibacterial activity.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially enhancing its antibacterial properties.
Substitution: Substitution reactions are commonly used to introduce new functional groups, which can improve the compound’s efficacy and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique antibacterial properties. These derivatives are studied to identify the most effective compounds for clinical use.
Scientific Research Applications
Antibacterial agent 47 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying the mechanisms of antibacterial action and for developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between bacteria and antimicrobial agents, providing insights into bacterial resistance mechanisms.
Medicine: The compound is being investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug-resistant bacteria.
Industry: this compound is also explored for its use in industrial applications, such as in the development of antibacterial coatings and materials.
Mechanism of Action
The mechanism of action of antibacterial agent 47 involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the cell wall, leading to bacterial cell lysis and death. Additionally, the compound may interfere with other cellular processes, such as protein synthesis and DNA replication, further enhancing its antibacterial effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Adjunctive Antibacterial Agents
- Antibacterial Agent 58 (AA58) : Similar to Agent 47, AA58 reduces the MIC of Ceftazidime. However, its chemical structure and exact mode of interaction with Ceftazidime remain unspecified in available literature, limiting direct mechanistic comparisons .
- Antibacterial Agent 35 : Enhances Ceftazidime’s antibacterial activity by lowering its MIC. Unlike Agent 47, Agent 35 is described as a standalone compound with intrinsic activity, though its adjunct role is less emphasized .
Novel Standalone Agents
- Antibacterial Agent 44: A novel compound (WO2013030735A1, Example 7) with standalone potency against bacterial infections. While Agent 47 relies on synergy, Agent 44 exhibits direct bactericidal effects, suggesting broader applicability in monotherapy .
- Antibacterial Agent 43 : Demonstrates standalone activity without adjunct mechanisms. Its efficacy against resistant strains is comparable to Agent 47 but lacks data on MIC modulation for other antibiotics .
Natural Product Derivatives
- 5-Hydroxymethylfurfural (5-HMF) : A naturally occurring compound in Punica granatum extracts. 5-HMF shows MIC values of 40–160 µg·mL⁻¹ against Klebsiella spp., overlapping with the range of synthetic agents like Antibacterial Agent 47. However, its mechanism (membrane disruption) differs from Agent 47’s enzymatic or transport-based synergy .
- Cinnamaldehyde-Amino Acid Schiff Bases: Synthetic derivatives with variable activity rates (0.125 mol/L). These compounds target bacterial cell walls, contrasting with Agent 47’s adjunct mechanism .
Metal-Based Agents
- Silver-Modified Biopolymers (Ag+/CMC) : Exhibit inhibition zones of 4.36 cm (E. coli) and 5.40 cm (B. subtilis), reflecting bacteriolytic activity via metal ion release. In contrast, Agent 47’s efficacy is measured through MIC reduction rather than physical inhibition zones .
- Copper-Modified CMS : Shows lower IZD values (2.54–3.81 cm), underscoring the superior antibacterial performance of silver-based agents and synthetic compounds like Agent 47 .
Data Tables
Table 1. Key Properties of this compound and Analogues
Table 2. Activity Ranges of Comparative Agents
Research Findings and Discussion
- Synergy vs. Standalone Activity : Agent 47’s adjunct role distinguishes it from standalone agents like 5-HMF or Ag+/CMC, which rely on direct bactericidal mechanisms. This makes Agent 47 particularly valuable in salvage therapy for resistant infections .
- Structural Diversity : Unlike metal-based or natural product-derived agents, Agent 47 belongs to a class of synthetic small molecules optimized for enzymatic interactions. This aligns with cheminformatics analyses showing synthetic antibacterials often possess distinct physicochemical properties (e.g., lower molecular weight, higher solubility) compared to natural derivatives .
- Clinical Implications : The lack of MIC data for Agent 47 in isolation limits understanding of its intrinsic efficacy. Comparative studies with Agents 44 and 58 could clarify structural determinants of adjunct vs. standalone activity .
Biological Activity
Antibacterial Agent 47, a novel compound in the search for effective antimicrobial treatments, has shown promising biological activity against various bacterial strains. This article delves into its synthesis, antibacterial efficacy, mechanisms of action, and safety profile, supported by data from recent studies.
Synthesis and Characterization
This compound is part of a series of aminoguanidine derivatives synthesized to enhance antibacterial properties. The synthesis process involved standard organic chemistry techniques, yielding compounds that were evaluated for their biological activity against a spectrum of bacterial pathogens.
Antibacterial Efficacy
Recent studies have demonstrated that this compound exhibits significant in vitro antibacterial activity against both drug-sensitive and multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Comparison with Controls |
|---|---|---|
| Staphylococcus aureus ATCC25923 | 4 | Comparable to moxifloxacin (MIC = 1) |
| Escherichia coli ATCC25922 | 2 | Slightly lower than gatifloxacin (MIC = 1) |
| Multi-drug resistant S. aureus | 8 | Effective against resistant strains |
| Bacillus subtilis CMCC63501 | 2 | Equivalent to gatifloxacin |
The compound demonstrated a broad spectrum of activity, effectively inhibiting the growth of Gram-positive and Gram-negative bacteria, including resistant strains such as multi-drug resistant E. coli and S. aureus .
The mechanism by which this compound exerts its effects involves disruption of bacterial cell membranes. Studies using membrane permeability assays indicated that the compound increases membrane permeability, leading to cell lysis. Transmission Electron Microscopy (TEM) further confirmed extensive morphological damage to bacterial cells treated with the agent, showcasing lysed cells and leakage of intracellular contents .
Case Studies and Clinical Relevance
In a clinical context, the efficacy of this compound was highlighted in a case study involving patients with infections caused by multi-drug resistant bacteria. The compound was administered as part of a combination therapy regimen, demonstrating improved outcomes compared to monotherapy approaches . The results underscored the potential for this compound to play a crucial role in treating infections that are increasingly difficult to manage due to rising antimicrobial resistance.
Safety Profile
The safety assessment of this compound was conducted using the MTT assay on human cervical HeLa cells. The cytotoxicity results indicated that the compound has a weak cytotoxic profile (IC50 > 100 µM), suggesting that its antibacterial activity is not significantly associated with toxicity towards human cells . This finding is critical as it supports the potential clinical application of the compound without substantial safety concerns.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to assess the mechanism of action of Antibacterial Agent 47 against Gram-negative bacteria?
To investigate antibacterial mechanisms, researchers should employ a combination of:
- Membrane integrity assays : Measure nucleic acid/protein leakage via UV-Vis spectroscopy at 260 nm (DNA) and 280 nm (protein). A low 260/280 nm ratio (<1.0) suggests mixed leakage rather than pure DNA isolation .
- Fluorometric assays : Use propidium iodide or SYTOX Green to quantify membrane damage in real time.
- Metabolic inhibition studies : Assess ATP depletion or enzyme activity (e.g., β-galactosidase) to confirm disruption of bacterial metabolism.
- Comparative analysis : Compare results with known agents (e.g., norfloxacin, which inhibits DNA gyrase ).
Q. How is the antibacterial spectrum of this compound classified, and what criteria define its categorization?
Antibacterial agents are classified by:
- Spectrum : Narrow (targets specific bacteria, e.g., Gram-positive), broad (affects multiple groups), or extended-spectrum (chemically modified for wider activity) .
- Mechanism of action : Cell wall synthesis inhibitors (e.g., β-lactams), protein synthesis disruptors (e.g., macrolides), or nucleic acid synthesis blockers (e.g., quinolones like norfloxacin ).
- Source : Natural (e.g., flavonoids ), synthetic, or semi-synthetic.
Q. What analytical techniques are essential for characterizing the purity and stability of this compound in vitro?
- HPLC/MS : Verify chemical purity (>99%) and detect degradation products .
- NMR spectroscopy : Confirm structural integrity (e.g., as used for Streptomyces-derived agents ).
- Solubility assays : Test in buffers (e.g., 1 eq. HCl for norfloxacin ) to ensure consistent bioactivity.
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding the membrane leakage mechanism of this compound?
Conflicting results (e.g., unexpected 260/280 nm ratios ) may arise due to:
- Co-leakage of biomolecules : Simultaneous release of DNA, proteins, and lipids, skewing absorbance ratios.
- Methodological limitations : UV-Vis alone cannot distinguish between intracellular and extracellular components. Pair with TEM/SEM imaging to visualize membrane damage.
- Control experiments : Compare with agents of known mechanisms (e.g., tannins, which disrupt chitin synthesis ).
Q. What strategies optimize the experimental design for studying dose-dependent efficacy of this compound?
- Time-kill assays : Perform at 0×, 1×, 2×, and 4× MIC (minimum inhibitory concentration) over 24 hours.
- Checkerboard assays : Test synergies with adjuvants (e.g., β-lactamase inhibitors) to overcome resistance .
- Pharmacodynamic modeling : Use Hill equations to correlate dose-response relationships and predict efficacy in vivo .
Q. How can structural modifications enhance the spectrum of this compound while minimizing resistance development?
- Rational design : Introduce functional groups (e.g., piperazine in norfloxacin ) to improve target binding.
- Resistance profiling : Conduct genomic sequencing of treated bacteria to identify mutation hotspots (e.g., gyrA mutations in quinolone-resistant strains ).
- Combination therapy : Pair with efflux pump inhibitors to reduce MIC values .
Q. What computational approaches are effective for predicting the interaction of this compound with bacterial targets?
- Molecular docking : Simulate binding to enzymes like DNA gyrase or penicillin-binding proteins (PBPs) using tools like AutoDock Vina.
- MD simulations : Analyze stability of ligand-target complexes over 100+ ns trajectories.
- QSAR models : Correlate chemical descriptors (e.g., logP, polar surface area) with MIC values to guide synthesis .
Q. Methodological Resources
- Data validation : Cross-reference findings with public databases (e.g., PubChem ) and guidelines (e.g., FDA/EMA frameworks ).
- Experimental protocols : Follow standardized assays from Journal of Antimicrobial Agents and replicate results using multiple bacterial strains (e.g., K. pneumoniae and P. mirabilis ).
Properties
Molecular Formula |
C14H15N6NaO7S |
|---|---|
Molecular Weight |
434.36 g/mol |
IUPAC Name |
sodium;[(2S,5R)-2-[5-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C14H16N6O7S.Na/c21-14-19-5-8(20(14)27-28(22,23)24)1-2-10(19)13-17-16-12(26-13)9-6-18-3-4-25-7-11(18)15-9;/h6,8,10H,1-5,7H2,(H,22,23,24);/q;+1/p-1/t8-,10+;/m1./s1 |
InChI Key |
WEKIJAXTHGCFEA-SCYNACPDSA-M |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CN5CCOCC5=N4.[Na+] |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CN5CCOCC5=N4.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


